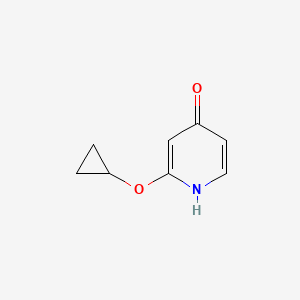![molecular formula C22H24N3NaO7S B13655986 Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)
Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ertapenem sodium is a carbapenem antibiotic used to treat a variety of bacterial infections. It is marketed under the brand name Invanz and is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Ertapenem sodium is particularly useful for treating intra-abdominal infections, community-acquired pneumonia, pelvic infections, and diabetic foot infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ertapenem sodium is synthesized through a multi-step process involving the formation of a beta-lactam ring. The synthesis begins with the preparation of a 1-beta-methyl carbapenem bicyclic nucleus, which is then coupled with an ertapenem side chain. The reaction is typically carried out in solvents like acetonitrile or dimethylformamide (DMF) under the presence of an organic base .
Industrial Production Methods: In industrial settings, the production of ertapenem sodium involves the use of sodium bicarbonate and sodium hydroxide to stabilize the active substance. The compound is formulated as a lyophilized powder, which is then reconstituted with water for injections or sodium chloride solution for intravenous infusion .
Analyse Chemischer Reaktionen
Types of Reactions: Ertapenem sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The compound is stable to dehydropeptidase-1 due to the insertion of a 1-beta-methyl group on the penem ring .
Common Reagents and Conditions: Common reagents used in the reactions involving ertapenem sodium include sodium bicarbonate, sodium hydroxide, and organic solvents like acetonitrile and DMF. The reactions are typically carried out under controlled pH conditions to ensure stability and efficacy .
Major Products Formed: The major products formed from the reactions involving ertapenem sodium include its crystalline forms and various degradation products. The compound is known for its instability in both solid and aqueous forms, necessitating the use of stabilizers during its formulation .
Wissenschaftliche Forschungsanwendungen
Ertapenem sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat severe bacterial infections, including those caused by extended-spectrum beta-lactamase (ESBL) producing bacteria . In chemistry, it serves as a model compound for studying beta-lactam antibiotics and their mechanisms of action. Industrially, it is used in the production of sterile lyophilized powders for intravenous infusion .
Wirkmechanismus
Ertapenem sodium exerts its effects by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). This inhibition interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death. The compound has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a preference for PBPs 2 and 3 .
Vergleich Mit ähnlichen Verbindungen
Ertapenem sodium is often compared to other carbapenem antibiotics like meropenem and imipenem. Unlike meropenem and imipenem, ertapenem sodium does not require co-administration with a dehydropeptidase-1 inhibitor due to its stability. Additionally, ertapenem sodium is administered once daily, making it more convenient for outpatient therapy . Similar compounds include meropenem, imipenem, and doripenem .
Eigenschaften
Molekularformel |
C22H24N3NaO7S |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1 |
InChI-Schlüssel |
ZXNAQFZBWUNWJM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
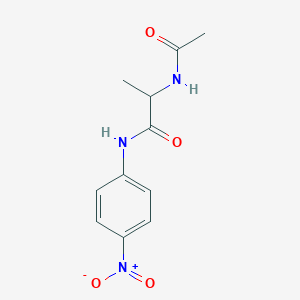
![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)
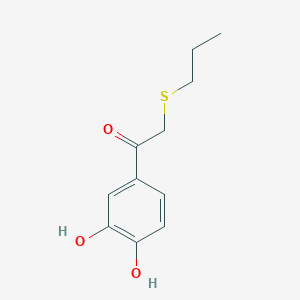
![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
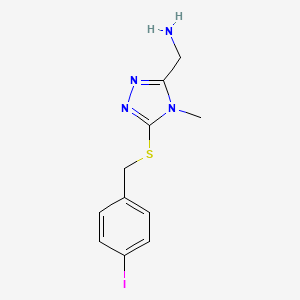
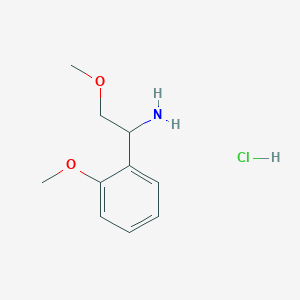
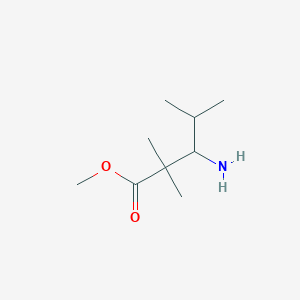
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)
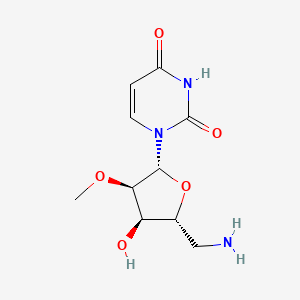
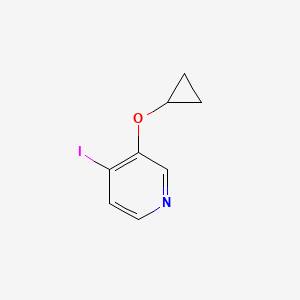
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
